tert-Butyl (3-((4-bromophenoxy)methyl)phenyl)carbamate
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Overview
Description
tert-Butyl (3-((4-bromophenoxy)methyl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromophenoxy group, and a phenylcarbamate moiety. It is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((4-bromophenoxy)methyl)phenyl)carbamate typically involves the reaction of 3-((4-bromophenoxy)methyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The phenylcarbamate moiety can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a suitable solvent like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions can produce phenolic or quinone derivatives.
- Reduction reactions typically yield amine derivatives .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology and Medicine:
- Investigated for its potential use as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic applications .
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl (3-((4-bromophenoxy)methyl)phenyl)carbamate is primarily related to its ability to undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (3-(4-bromophenoxy)phenyl)carbamate
- tert-Butyl (substituted benzamido)phenylcarbamate derivatives
Uniqueness:
- The presence of the 3-((4-bromophenoxy)methyl) group distinguishes it from other similar compounds.
- Its specific reactivity and applications in various fields make it unique compared to other carbamates .
Properties
IUPAC Name |
tert-butyl N-[3-[(4-bromophenoxy)methyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-18(2,3)23-17(21)20-15-6-4-5-13(11-15)12-22-16-9-7-14(19)8-10-16/h4-11H,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYGKSFQYXABNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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